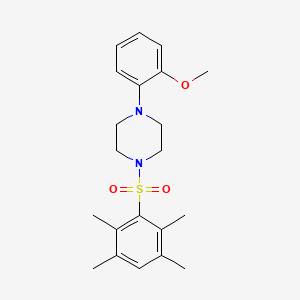
1-(2-Methoxyphenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Metoxifenil)-4-(2,3,5,6-tetrametilbencensulfonil)piperazina es un compuesto orgánico sintético que pertenece a la clase de derivados de piperazina. Este compuesto se caracteriza por la presencia de un grupo metoxifenilo y un grupo tetrametilbencensulfonilo unidos a un anillo de piperazina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-(2-Metoxifenil)-4-(2,3,5,6-tetrametilbencensulfonil)piperazina típicamente involucra los siguientes pasos:
Formación del Núcleo de Piperazina: El anillo de piperazina se puede sintetizar mediante la ciclación de etilendiamina con dihaloalcanos en condiciones básicas.
Introducción del Grupo Metoxifenilo: El grupo metoxifenilo se puede introducir mediante reacciones de sustitución aromática nucleófila. Por ejemplo, el cloruro de 2-metoxifenilo puede reaccionar con piperazina en presencia de una base como el hidruro de sodio.
Sulfonilación: El paso final involucra la introducción del grupo tetrametilbencensulfonilo. Esto se puede lograr haciendo reaccionar el compuesto intermedio con cloruro de tetrametilbencensulfonilo en presencia de una base como la trietilamina.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, sistemas de síntesis automatizados y un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(2-Metoxifenil)-4-(2,3,5,6-tetrametilbencensulfonil)piperazina puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: La reducción se puede llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, particularmente en el grupo metoxifenilo.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Hidruro de sodio en dimetilformamida (DMF).
Productos Principales
Oxidación: Derivados oxidados del grupo metoxifenilo.
Reducción: Formas reducidas del grupo sulfonilo.
Sustitución: Derivados sustituidos en el grupo metoxifenilo.
Aplicaciones Científicas De Investigación
1-(2-Metoxifenil)-4-(2,3,5,6-tetrametilbencensulfonil)piperazina tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles efectos terapéuticos, particularmente en el desarrollo de nuevos medicamentos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 1-(2-Metoxifenil)-4-(2,3,5,6-tetrametilbencensulfonil)piperazina implica su interacción con objetivos moleculares específicos. Estos pueden incluir enzimas, receptores u otras proteínas. Los efectos del compuesto se median a través de vías que involucran la unión a estos objetivos, lo que lleva a cambios en los procesos celulares.
Comparación Con Compuestos Similares
Compuestos Similares
1-(2-Metoxifenil)piperazina: Carece del grupo tetrametilbencensulfonilo.
4-(2,3,5,6-Tetrametilbencensulfonil)piperazina: Carece del grupo metoxifenilo.
1-(2-Clorofenil)-4-(2,3,5,6-tetrametilbencensulfonil)piperazina: Sustituye el grupo metoxilo por un átomo de cloro.
Unicidad
1-(2-Metoxifenil)-4-(2,3,5,6-tetrametilbencensulfonil)piperazina es única debido a la combinación de los grupos metoxifenilo y tetrametilbencensulfonilo, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C21H28N2O3S |
|---|---|
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
1-(2-methoxyphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C21H28N2O3S/c1-15-14-16(2)18(4)21(17(15)3)27(24,25)23-12-10-22(11-13-23)19-8-6-7-9-20(19)26-5/h6-9,14H,10-13H2,1-5H3 |
Clave InChI |
IOJKUSHDLPUJOT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(Benzyloxy)-4-methoxyphenyl]-2-(ethylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11652156.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B11652162.png)
![N-[2-chloro-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B11652169.png)
![ethyl 3-{2,5-dimethyl-3-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B11652171.png)
![4-({[3-(2,2-Dimethyloxan-4-YL)-3-(4-methoxyphenyl)propyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B11652176.png)
![13-cyclohexyl-14-propylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11652177.png)
![propyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11652179.png)
![Ethyl 5-{[(2-chlorophenyl)carbonyl][(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11652192.png)
![methyl 4-[(4Z)-4-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-3,5-dioxopyrazolidin-1-yl]benzoate](/img/structure/B11652196.png)
![ethyl {[3-(2-methylphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]sulfanyl}acetate](/img/structure/B11652203.png)


![(5E)-3-(3,4-dimethylphenyl)-2-imino-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11652228.png)
![2-(2,6-dimethylmorpholin-4-yl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11652234.png)
